N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that features a combination of halogenated aromatic rings and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the halogenation of an aromatic ring, followed by the introduction of a purine derivative through nucleophilic substitution. The final step often involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group in the purine ring.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
- N-(4-bromo-2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
Uniqueness
The unique combination of halogen atoms and the purine derivative in N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11BrFN5O2S |
---|---|
Molecular Weight |
412.24 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11BrFN5O2S/c1-21-12-11(13(23)18-6-17-12)20-14(21)24-5-10(22)19-9-3-2-7(15)4-8(9)16/h2-4,6H,5H2,1H3,(H,19,22)(H,17,18,23) |
InChI Key |
ONULIJKIOVFEGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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